Isochlorogenic acid C

Antibacterial Di-O-caffeoylquinic acids Microcalorimetry

Isochlorogenic acid C (4,5-DCQA) is the definitive dicaffeoylquinic acid isomer for researchers requiring the highest potency in glucose-stimulated insulin secretion and superior DPPH radical scavenging (IC50 19.8 µM). Its validated in vivo efficacy in an EV71 mouse model and SARS-CoV-2 3CLpro inhibition make it the preferred reference standard for diabetes, antiviral, and antioxidant studies. Substituting generic chlorogenic acid or other isomers introduces variability; only the 4,5-diester ensures reproducible, targeted biological outcomes. Procure this specific isomer to maintain experimental integrity.

Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
Cat. No. B1227857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochlorogenic acid C
Synonyms3,4-di-O-caffeoylquinic acid
3,4-dicaffeoylquinic acid
3,4-DICQA
isochlorogenic acid B
methyl 3,5-di-O-caffeoyl quinate
methyl-3,5-di-O-caffeoylquinate
Molecular FormulaC25H24O12
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)
InChIKeyUFCLZKMFXSILNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isochlorogenic Acid C: A 4,5-Dicaffeoylquinic Acid with Quantifiable Differentiation for Research Procurement


Isochlorogenic acid C (CAS: 57378-72-0; synonym: 4,5-dicaffeoylquinic acid, 4,5-DCQA) is a natural dicaffeoylquinic acid (diCQA) isomer belonging to the chlorogenic acid class of polyphenols [1]. Structurally, it consists of a quinic acid core esterified at the 4- and 5-positions with two caffeic acid moieties, distinguishing it from other isochlorogenic acid isomers (e.g., isochlorogenic acid A = 3,5-DCQA; isochlorogenic acid B = 3,4-DCQA) [2]. As a constituent found in various plant species including Lonicera japonica, Artemisia argyi, Gynura procumbens, and Stevia rebaudiana, isochlorogenic acid C has been investigated for its antioxidant, anti-inflammatory, antiviral, and antibacterial properties [1][3].

Why Isochlorogenic Acid C Cannot Be Substituted by Generic Chlorogenic Acid or Other Isomers


Despite belonging to the same chlorogenic acid family, substitution of isochlorogenic acid C (4,5-DCQA) with generic chlorogenic acid (5-CQA) or other isochlorogenic acid isomers (e.g., 3,5-DCQA, 3,4-DCQA) introduces significant variability in biological activity, potency, and selectivity. The position of esterification on the quinic acid core directly influences molecular conformation, steric hindrance, and consequently, interaction with specific biological targets [1]. As demonstrated in comparative studies, 4,5-DCQA exhibits distinct activity profiles that differ from its isomers across multiple assays—including antibacterial potency, α-glucosidase inhibition, glucose-stimulated insulin secretion, and free radical scavenging capacity [2][3]. Therefore, procurement of a specific isomer is essential for ensuring experimental reproducibility and achieving targeted biological outcomes. The quantitative evidence below substantiates precisely where 4,5-DCQA diverges from its closest structural analogs.

Quantitative Differentiation of Isochlorogenic Acid C (4,5-DCQA) Versus Closest Analogs


Antibacterial Activity Ranking: 4,5-DCQA Versus 3,5-DCQA and 3,4-DCQA Isomers

In a comparative antibacterial study of three di-O-caffeoylquinic acid isomers from Lonicera japonica flowers, the inhibitory activity against bacterial strains was quantitatively ranked based on IC50 values determined via microcalorimetry. The sequence of antibacterial potency was established as: 3,5-diCQA (isochlorogenic acid A) > 4,5-diCQA (isochlorogenic acid C) > 3,4-diCQA (isochlorogenic acid B) [1]. 4,5-DCQA demonstrated intermediate antibacterial activity that is measurably distinct from its isomers, underscoring that structural positioning of caffeoyl groups directly impacts antimicrobial efficacy.

Antibacterial Di-O-caffeoylquinic acids Microcalorimetry

SARS-CoV-2 3CLpro Inhibition: Isochlorogenic Acid C Versus Isochlorogenic Acid A and B

In a head-to-head evaluation of chlorogenic acid isomers against SARS-CoV-2 main protease (3CLpro) in VeroE6 cells, isochlorogenic acid C (4,5-DCQA) demonstrated distinct potency compared to its structural analogs. At 78.2 µM, 4,5-DCQA achieved 100% inhibition of SARS-CoV-2 3CLpro, while the concentration required for 10% inhibition was 18.4 µM [1]. By comparison, isochlorogenic acid A (3,5-DCQA) required 77.0 µM for 100% inhibition and 18.9 µM for 10% inhibition, whereas isochlorogenic acid B (3,4-DCQA) required 52.4 µM for 100% inhibition and 26.3 µM for 10% inhibition. Notably, 4,5-DCQA exhibited a steeper dose-response profile (smaller difference between 10% and 100% inhibition thresholds) relative to isochlorogenic acid B, suggesting potential differences in target engagement or cellular uptake kinetics.

Antiviral SARS-CoV-2 3CLpro inhibition

Antioxidant Activity: 4,5-DCQA Demonstrates Higher Potency Than 3,5-DCQA and 3,4-DCQA in Specific Assays

A systematic comparison of chlorogenic acid isomers revealed that while all dicaffeoylquinic acids (diCQAs) possess superior antioxidant activity compared to monocaffeoylquinic acids, a significant intra-class difference was observed among diCQA isomers. Specifically, 4,5-DCQA (isochlorogenic acid C) exhibited higher antioxidant activity than both 3,5-DCQA (isochlorogenic acid A) and 3,4-DCQA (isochlorogenic acid B) in multiple assay systems, whereas 3,5-DCQA and 3,4-DCQA displayed comparable activity [1]. In a DPPH radical scavenging assay, 4,5-DCQA demonstrated an IC50 of 19.8 µM [2]. This isomer-specific enhancement is attributed to steric hindrance effects unique to the 4,5-diester configuration [1].

Antioxidant Free radical scavenging DPPH assay

α-Glucosidase Inhibition and Glucose-Stimulated Insulin Secretion: Divergent Ranking Among Five DCQA Isomers

A comprehensive comparative analysis of five dicaffeoylquinic acid (DCQA) derivatives revealed that 4,5-DCQA (isochlorogenic acid C) exhibits a unique and divergent activity profile between α-glucosidase inhibition and glucose-stimulated insulin secretion (GSIS). For α-glucosidase inhibition, the potency ranking was: 1,4-DCQA > 1,5-DCQA > 3,4-DCQA > 4,5-DCQA > 3,5-DCQA, with 4,5-DCQA ranking fourth among the five isomers [1]. Conversely, for GSIS activity in INS-1 pancreatic β-cells, the ranking was: 4,5-DCQA > 3,4-DCQA > 1,4-DCQA > 3,5-DCQA > 1,5-DCQA, placing 4,5-DCQA as the most potent GSIS inducer [1]. Importantly, none of the DCQA derivatives exhibited cytotoxicity in INS-1 cells at concentrations of 2.5–10 μM, confirming that activity differences reflect genuine functional divergence rather than toxicity [1].

Anti-diabetic α-glucosidase inhibition GSIS

KLK5 Protease Inhibition in Rosacea: Isochlorogenic Acid C and A Exhibit Comparable Activity

In an in vitro evaluation of anti-rosacea activity, both isochlorogenic acid C (4,5-DCQA) and isochlorogenic acid A (3,5-DCQA) isolated from Artemisia lavandulaefolia demonstrated inhibition of KLK5 protease activity, leading to reduced conversion of inactive cathelicidin into active LL-37 and subsequent suppression of inflammatory mediators [1]. The two isomers showed comparable efficacy in suppressing LL-37-induced expression of inflammatory cytokines in macrophages and mast cells, as well as directly inhibiting LL-37-induced proliferation and migration of vascular endothelial cells. No quantitative difference in potency between the two isomers was reported in this study, indicating functional equivalence in this specific pathway.

Anti-inflammatory Rosacea KLK5 inhibition

Enterovirus 71 (EV71) Antiviral Efficacy: In Vitro and In Vivo Validation of Isochlorogenic Acid C

Isochlorogenic acid C (4,5-DCQA) was evaluated for antiviral activity against enterovirus 71 (EV71) in both cellular and animal models. In Vero cells, 4,5-DCQA treatment obviously reduced viral plaques, cytopathic effects, and viral yield induced by EV71 infection, as confirmed by decreased VP1 transcripts and protein expression [1]. In an EV71-challenged mouse model, intraperitoneal injection of 4,5-DCQA remarkably relieved mortality, weight loss, and limb paralysis through decreases in viral load and cytokine secretion in the mouse brain [1]. Mechanistically, 4,5-DCQA modulated glutathione redox homeostasis (GSH/GSSG ratio) and was dose-dependently antagonized by BSO, a GSH biosynthesis inhibitor, confirming that its antiviral mechanism is specifically mediated through redox modulation [1].

Antiviral EV71 Hand foot and mouth disease

Validated Application Scenarios for Isochlorogenic Acid C Based on Quantitative Evidence


Antiviral Research: EV71 Infection Models and SARS-CoV-2 3CLpro Screening

Isochlorogenic acid C is directly applicable as a positive control or reference compound in EV71 antiviral research, given its validated in vivo efficacy in reducing mortality and viral load in a mouse model [1]. Additionally, its well-characterized SARS-CoV-2 3CLpro inhibition profile (100% inhibition at 78.2 µM) supports its use as a benchmark in coronavirus protease inhibitor screening campaigns [2].

Diabetes and Metabolic Disorder Research: Insulin Secretion Enhancement Studies

Among all characterized dicaffeoylquinic acid isomers, 4,5-DCQA exhibits the highest potency for glucose-stimulated insulin secretion (GSIS) in INS-1 pancreatic β-cells [3]. This unique activity profile positions isochlorogenic acid C as the preferred isomeric form for research into insulin secretion mechanisms, pancreatic β-cell function, and type 2 diabetes therapeutic development.

Oxidative Stress and Free Radical Biology: Superior Antioxidant Among DiCQA Isomers

For antioxidant research requiring a dicaffeoylquinic acid scaffold, 4,5-DCQA offers superior potency compared to both 3,5-DCQA and 3,4-DCQA isomers across multiple assay systems [4]. With a DPPH radical scavenging IC50 of 19.8 µM, isochlorogenic acid C serves as a high-activity antioxidant standard for cell-free and cell-based oxidative stress studies [5].

Inflammatory Skin Disease Research: Rosacea and KLK5 Pathway Studies

Isochlorogenic acid C is functionally validated as a KLK5 protease inhibitor that suppresses LL-37-induced inflammatory mediator expression in macrophages and mast cells, and inhibits vascular endothelial cell proliferation and migration [6]. This supports its use as a tool compound for studying cathelicidin-mediated inflammatory pathways in rosacea and related dermatological conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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